molecular formula C14H20O3 B14260089 acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol CAS No. 220365-75-3

acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol

Cat. No.: B14260089
CAS No.: 220365-75-3
M. Wt: 236.31 g/mol
InChI Key: OKPWGCHSWAZLOX-ZVWHLABXSA-N
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Description

Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1R,2S)-2-phenylcyclohexan-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. (1R,2S)-2-phenylcyclohexan-1-ol is a chiral alcohol with a phenyl group attached to a cyclohexane ring, making it an interesting compound for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-phenylcyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-phenylcyclohexanone using chiral catalysts. This method ensures the selective formation of the (1R,2S) isomer. Another method involves the use of chiral auxiliaries to induce the desired stereochemistry during the reduction process .

Industrial Production Methods

Industrial production of acetic acid is typically carried out through the carbonylation of methanol, known as the Monsanto process. This process involves the reaction of methanol with carbon monoxide in the presence of a rhodium catalyst to produce acetic acid. The production of (1R,2S)-2-phenylcyclohexan-1-ol on an industrial scale would likely involve the optimization of the asymmetric reduction process to ensure high yield and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereochemical effects in reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in the development of chiral drugs and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of chiral intermediates for the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity and downstream signaling pathways. The chiral nature of the compound allows it to selectively bind to chiral targets, leading to specific biological effects. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and phenyl groups, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-phenylcyclohexanone: The ketone analog of (1R,2S)-2-phenylcyclohexan-1-ol.

    (1R,2S)-2-phenylcyclohexanoic acid: The carboxylic acid analog of (1R,2S)-2-phenylcyclohexan-1-ol.

    (1R,2S)-2-phenylcyclohexyl chloride: The chloride analog of (1R,2S)-2-phenylcyclohexan-1-ol

Uniqueness

Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol is unique due to its combination of a chiral alcohol and a phenyl group attached to a cyclohexane ring. This structure provides distinct stereochemical properties and reactivity, making it valuable for studying stereochemical effects and for use as a chiral building block in synthesis .

Properties

CAS No.

220365-75-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol

InChI

InChI=1S/C12H16O.C2H4O2/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2(3)4/h1-3,6-7,11-13H,4-5,8-9H2;1H3,(H,3,4)/t11-,12+;/m0./s1

InChI Key

OKPWGCHSWAZLOX-ZVWHLABXSA-N

Isomeric SMILES

CC(=O)O.C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O

Canonical SMILES

CC(=O)O.C1CCC(C(C1)C2=CC=CC=C2)O

Origin of Product

United States

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